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Arbanol

Cat. No.: B1253577
CAS No.: 7070-15-7
M. Wt: 198.30 g/mol
InChI Key: IWWCSDGEIDYEJV-FOGDFJRCSA-N
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Description

Conceptual Framework for Monoterpene Alcohol Research

Monoterpenes are a diverse class of organic compounds derived from two isoprene (B109036) units, typically having a CH skeleton. frontiersin.org Monoterpenoids, a broader category, include oxygen-containing functional groups, such as alcohols, aldehydes, ketones, esters, and ethers, which significantly expand their structural diversity and biological activities. frontiersin.orgjournal.fi These compounds are widely distributed in nature, frequently found as major constituents of essential oils extracted from plants. journal.fiacs.org Their varied structures—encompassing acyclic, monocyclic, and bicyclic forms, along with numerous stereoisomers and substitutions—contribute to a vast array of chemical and physical properties. frontiersin.orgjournal.fi

The research into monoterpene alcohols specifically focuses on compounds containing a hydroxyl group (-OH) attached to a monoterpene skeleton. These compounds are of interest due to their often pleasant aromas and diverse biological and pharmacological activities, leading to their exploitation across various industries, including fragrance, cosmetics, food, and pharmaceuticals. acs.org Arbanol, with its bicyclic bornane (camphane) skeleton and an ethanol (B145695) group attached via an ether linkage, fits within this conceptual framework as a complex monoterpenoid that incorporates an alcohol functionality. Its structure, 2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethanol, highlights its derivation from a monoterpene and the presence of an alcohol moiety, making it a relevant subject within monoterpene alcohol research. nih.gov

Historical Perspectives on Related Chemical Investigations

The investigation into naturally occurring compounds, particularly those found in essential oils, has a long history, dating back to pre-Christian times when plants were valued for their flavor and fragrance properties. journal.fi Early chemical investigations focused on isolating and characterizing the volatile components responsible for these attributes. The identification of monoterpenes and their oxygenated derivatives, including monoterpene alcohols, marked a significant advancement in organic chemistry. Researchers began to understand the fundamental C isoprenoid structure and the various ways it could be cyclized or functionalized.

Over time, the focus expanded from mere identification to understanding the biosynthesis pathways of these compounds in plants and microorganisms. frontiersin.orgresearchgate.net While research on bacterial monoterpene metabolism was initially limited, it has gained renewed interest with advancements in genomic and enzymatic characterization. frontiersin.org The historical understanding of monoterpenes laid the groundwork for modern applications, from their use as flavor and fragrance ingredients to their exploration for medicinal properties.

Current Research Landscape and Knowledge Gaps Concerning this compound

The current research landscape for monoterpenes and their derivatives is dynamic, with ongoing investigations into their potential as biopesticides, their roles in atmospheric chemistry, and their pharmacological activities. tandfonline.comberkeley.edu There is an increasing need to identify emerging trends, high-impact studies, and existing research gaps within this field. tandfonline.com

For this compound specifically, current research highlights its reported antipsychotic and antidepressant potential, evidenced by its activity as a selective serotonin (B10506) 5-HT2 receptor antagonist and its moderate affinity for dopamine (B1211576) D2 receptors. lookchem.com Studies have demonstrated its potential in animal models for managing symptoms associated with psychiatric disorders such as schizophrenia, bipolar disorder, and depression. lookchem.com However, a significant knowledge gap remains concerning its comprehensive efficacy and safety for human clinical applications, necessitating further research. lookchem.com

In the context of its use as a fragrance ingredient, this compound is a component of commercial blends like "Terrasol 50," which is described as ethyl fenchol (B156177) 50% in this compound. perfumerflavorist.comthegoodscentscompany.com This application underscores its established role in the chemical industry, particularly in the production of citrus perfumes and flavors. perfumerflavorist.com

Despite these known applications and preliminary findings, a detailed understanding of this compound's full biological profile, including its precise mechanisms of action beyond neurotransmitter modulation and its long-term effects, represents a critical area for future investigation. The limited publicly available detailed research findings specifically on this compound suggest that there are substantial opportunities for further exploration to fully characterize this monoterpenoid derivative.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
CAS Number7070-15-7 nih.govlookchem.com
PubChem CID13750367 nih.gov
Molecular FormulaCHO nih.govlookchem.com
Molecular Weight198.30188 g/mol lookchem.comalfa-chemistry.com
Boiling Point251.3 °C at 760 mmHg lookchem.com
Flash Point86.6 °C lookchem.com
Density1.01 g/cm³ lookchem.comalfa-chemistry.com
Refractive Index1.493 lookchem.com
Water Solubility577.3 mg/L (at 23.5 °C) lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1253577 Arbanol CAS No. 7070-15-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7070-15-7

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanol

InChI

InChI=1S/C12H22O2/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,13H,4-8H2,1-3H3/t9-,10-,12+/m1/s1

InChI Key

IWWCSDGEIDYEJV-FOGDFJRCSA-N

SMILES

CC1(C2CCC1(C(C2)OCCO)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OCCO

Canonical SMILES

CC1(C2CCC1(C(C2)OCCO)C)C

Other CAS No.

7070-15-7

Synonyms

arbanol

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Arbanol

Strategic Approaches to Arbanol Synthesis

The synthesis of compounds featuring complex bicyclic systems like bornane often relies on strategic approaches, including the manipulation of existing ring structures and the precise introduction of functional groups. While specific detailed synthetic routes for this compound are not widely documented in general chemical literature, its structure suggests pathways involving the modification of bornane-derived precursors and the formation of ether linkages. General methods for synthesizing bornane derivatives typically originate from naturally occurring terpenes such as camphor (B46023) or camphene. ontosight.airesearchgate.netorgsyn.org The presence of an ether linkage and a terminal hydroxyl group in this compound indicates that etherification and potentially ethoxylation or hydroxylation steps are integral to its formation.

Isomerization reactions play a pivotal role in organic synthesis, particularly in the construction of intricate bicyclic systems like the bornane scaffold found in this compound. These reactions enable the transformation of more readily available precursors into the desired structural and stereochemical motifs. For instance, the isomerization of α-pinene can yield bornane and fenchane (B1212791) derivatives, demonstrating the utility of such transformations in generating the core bicyclic structure. researchgate.netliverpool.ac.uk Camphene, another bicyclic monoterpene, is a known starting material for the production of isoborneol (B83184) derivatives through isomerization processes. researchgate.net In the context of norbornene derivatives, which share structural similarities with the bornane system, base-promoted isomerization has been shown to influence the endo/exo selectivity of carboxylic acid products. scirp.org While direct examples of isomerization specifically for this compound precursors are not extensively detailed, these general principles highlight how controlled isomerization could be employed to establish or modify the bicyclic framework and its connectivity in the synthesis of this compound.

This compound's chemical structure, 2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethanol, explicitly contains an ether bond connecting the bornane core to an ethanol (B145695) moiety, which itself bears a terminal hydroxyl group. nih.gov

Ethoxylation: This chemical reaction involves the addition of ethylene (B1197577) oxide (C₂H₄O) to a substrate, typically an alcohol or phenol, to form alcohol ethoxylates. erasm.orgwikipedia.org In the case of this compound, this pathway would likely involve the reaction of a bornane-derived alcohol, such as isoborneol or borneol (which are 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol), with ethylene oxide. This reaction forms the ether linkage and extends the carbon chain, introducing the ethanol unit. Industrially, ethoxylation is commonly catalyzed by alkaline catalysts like potassium hydroxide (B78521) (KOH) at elevated temperatures and pressures. erasm.orgwikipedia.org

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group into a molecule. This compound inherently possesses a terminal primary hydroxyl group. In the broader context of bornane derivatives, microbiological hydroxylation has been investigated for introducing hydroxyl groups at specific positions, such as the C(5) position of bornyl acetate. cdnsciencepub.comcdnsciencepub.com Chemical oxidation methods can also achieve the introduction of oxygen functionalities. cdnsciencepub.com For this compound's synthesis, a hydroxylation step might be crucial if the immediate precursor lacked the terminal hydroxyl group, or it could refer to the formation of the bornane alcohol that subsequently undergoes ethoxylation.

This compound, with its bicyclo[2.2.1]heptane (bornane) core, is a chiral molecule possessing multiple stereocenters. The "exo-" descriptor, often associated with its synonyms (e.g., exo-2-((1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)oxy)ethanol), denotes a specific and important stereochemical configuration. fragranceu.comthegoodscentscompany.com Stereoselective synthesis is a critical area of organic chemistry focused on the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. nih.govyoutube.com

Several strategies are employed to achieve stereoselectivity:

Chiral Pool Synthesis: Utilizing naturally occurring enantiopure compounds as starting materials.

Resolution: Separating a racemic mixture into its individual enantiomers, often through chemical, chromatographic, or enzymatic methods. chemrxiv.org

Chiral Auxiliaries: Incorporating a temporary chiral group into the substrate to direct the stereochemical outcome of a reaction, which is then removed. For bornane derivatives, chiral auxiliaries like bornane-10,2-sultam have been successfully used to control the stereochemistry during the formation of new stereocenters in complex syntheses. nih.govcapes.gov.br

Enantioselective Catalysis: Using chiral catalysts to induce asymmetry in reactions involving achiral or racemic substrates. rsc.orgrsc.org

Derivatization Chemistry of this compound

Derivatization involves the chemical modification of a compound to alter its physical or chemical properties, often to enhance detectability, separation, or to create new compounds with specific functionalities. researchgate.netlibretexts.org this compound's structure contains a primary alcohol functional group at the terminus of its ethoxy chain, making this site highly amenable to various derivatization reactions. nih.gov

The terminal primary alcohol (-CH₂OH) of this compound can undergo a broad range of functional group interconversions, allowing for significant modifications of the this compound scaffold. solubilityofthings.comfiveable.me

Key interconversions include:

Oxidation: Primary alcohols can be selectively oxidized to aldehydes and, with stronger oxidizing agents, further to carboxylic acids. solubilityofthings.comfiveable.me

Esterification: The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides, organic anhydrides, or carboxylic acids, often in the presence of a catalyst. researchgate.netlibretexts.orgorganic-chemistry.org

Etherification: While this compound already contains an ether linkage, the terminal primary alcohol can be utilized to form new ether bonds. This can be achieved through acid-catalyzed dehydration with another alcohol (yielding symmetrical ethers if the same alcohol is used, or a mixture with different alcohols), or via Williamson ether synthesis if the alcohol is first converted to an alkyl halide. masterorganicchemistry.comsinica.edu.twbyjus.comlibretexts.orglibretexts.orgyoutube.comacs.org

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., bromine or chlorine) using reagents such as hydrobromic acid (HBr), hydrochloric acid with zinc chloride (HCl-ZnCl₂), thionyl chloride (SOCl₂), or phosphorus halides (PCl₃, PBr₃). This transformation introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.comsinica.edu.tw

These interconversions are fundamental to organic synthesis, enabling chemists to systematically alter the reactivity and properties of this compound, leading to a diverse array of derivatives.

The synthesis of novel analogues of a parent compound like this compound is a crucial strategy in chemical research to explore structure-activity relationships and to develop specialized chemical probes. chemrxiv.orgacs.orgfrontiersin.orgmdpi.comrsc.org Given this compound's established use as a fragrance ingredient nih.govfragranceu.comthegoodscentscompany.com, and its bicyclic structure, analogues could be designed to investigate the molecular basis of its olfactory properties or other chemical behaviors.

The design of such analogues might involve:

Modification of the Ethoxyethanol Chain: Varying the length of the ethoxy chain, introducing different terminal functional groups (e.g., amines, carboxylic acids, halogens), or incorporating other heteroatoms could alter its interaction with receptors or its physical properties.

Alteration of the Bornane Core: Introducing additional substituents onto the bornane scaffold, or subtly modifying the bicyclic ring system while preserving key structural elements, could lead to analogues with refined or novel characteristics.

Isotopic Labeling: Incorporating stable isotopes (e.g., deuterium, carbon-13) into specific positions of this compound or its analogues can create mechanistic probes for studying reaction pathways, metabolic fate, or binding interactions without altering the chemical properties significantly.

Techniques such as semi-synthesis (starting from a natural product precursor) or modular synthesis approaches are often employed to create diverse libraries of analogues efficiently. chemrxiv.orgfrontiersin.orgrsc.org These systematically modified compounds can then serve as "mechanistic probes" to elucidate the precise molecular features responsible for this compound's specific odor profile or other chemical activities. For instance, bornane derivatives have been successfully utilized as chemical probes in various biological contexts. chemrxiv.org By systematically altering parts of the this compound molecule and observing the resulting changes, researchers can gain deeper insights into its fundamental chemical and physical interactions.

Catalytic Transformations Involving this compound

Catalysts play a crucial role in directing the selectivity and efficiency of transformations involving this compound, especially in processes like alkoxylation and decomposition reactions.

Catalyzed Ethoxylation/Propoxylation

The ethoxylation and propoxylation of this compound can be effectively catalyzed by both Lewis acids and strong bases ijrcs.orggloballcadataaccess.org. Lewis acid catalysts, such as boron trifluoride (BF), tin(IV) chloride (SnCl), or antimony(V) chloride (SbCl), activate the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. Conversely, strong basic catalysts, including alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), alkaline earth metal hydroxides, alkali metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide), or quaternary ammonium (B1175870) hydroxides, deprotonate the alcohol, forming a highly nucleophilic alkoxide anion that readily attacks the epoxide ijrcs.orgwikipedia.orgacs.orggloballcadataaccess.orgcore.ac.uk.

These reactions are typically carried out at elevated temperatures, often ranging from 120°C to 250°C, with a preferred range between 150°C and 200°C ijrcs.org. The choice of catalyst and reaction conditions significantly influences the yield and the distribution of the ethoxylated or propoxylated products (i.e., the number of alkylene oxide units added).

Table 1: Illustrative Yields and Selectivities in Catalyzed Ethoxylation of this compound

Catalyst TypeSpecific CatalystTemperature (°C)Pressure (MPa)Mono-ethoxylated this compound Yield (%)Oligo-ethoxylated this compound Yield (%)
Strong BaseKOH1700.58515
Lewis AcidBF·OEt1200.37030
Strong BaseNaOH1800.68020
Lewis AcidSnCl1400.47525

Note: Data presented in this table are illustrative and represent hypothetical research findings based on general principles of catalyzed ethoxylation.

Acid-Catalyzed Decomposition of this compound Derivatives

As a terpene derivative, this compound and its transformation products can be involved in atmospheric chemical processes, including the formation and decomposition of α-hydroxyalkyl hydroperoxides (α-HHs) through ozonolysis core.ac.uknih.govacs.org. These α-HHs are reactive intermediates whose decomposition is significantly influenced by pH core.ac.uknih.govacs.orgacs.orgnih.govrsc.org.

Studies have shown that the decomposition of α-HHs is dramatically accelerated under acidic conditions, primarily through a proton-catalyzed mechanism core.ac.uknih.govacs.orgacs.orgnih.govrsc.org. This decomposition typically leads to the formation of carbonyl species (aldehydes or ketones) and hydrogen peroxide (HO) core.ac.ukacs.orgacs.orgnih.gov. The rate of decomposition is highly dependent on the acidity of the medium, with lower pH values leading to faster decomposition rates core.ac.ukacs.org.

Table 2: Illustrative Effect of pH on the Decomposition Rate of a Hypothetical this compound-Derived α-Hydroxyalkyl Hydroperoxide

pH ValueFirst-Order Rate Constant, k (s)Half-Life (min)
6.01.5 × 1077
5.05.0 × 1023
4.02.5 × 104.6
3.01.0 × 101.2

Note: Data presented in this table are illustrative and represent hypothetical research findings based on observed trends in acid-catalyzed decomposition of α-HHs from terpene derivatives.

Conclusion

Persistence and Dissipation Kinetics in Environmental Compartments

The persistence and dissipation kinetics of a chemical compound in environmental compartments are crucial for understanding its environmental impact. For this compound, studies indicate a slow degradation rate under specific conditions, suggesting a degree of environmental persistence nih.gov.

Aqueous Phase Dissipation Mechanisms of this compound

In the aqueous phase, this compound exhibits a slow degradation rate. Batch experiments conducted to assess the biotransformation potential of various monoterpenes, including this compound, under aerobic conditions at 23 °C, demonstrated that this compound degraded very slowly nih.gov. This was observed when this compound was exposed to inocula such as forest-soil extract and enriched cultures nih.gov. In contrast, other monoterpenes tested in the same study, including d-limonene, alpha-pinene, gamma-terpinene, and terpinolene, were readily degraded nih.gov. The observed increase in biomass and headspace CO2 concentrations paralleled the depletion of the readily degradable monoterpenes, confirming their biodegradation and mineralization, but this compound's slow disappearance suggests limited effectiveness of these general aqueous dissipation mechanisms for its breakdown nih.gov.

Soil Metabolism and Sorption Dynamics of this compound

The behavior of this compound in soil involves complex processes, including metabolism and sorption. While detailed kinetic data specifically for this compound's metabolism in soil are not extensively documented, the general principles of soil sorption are highly relevant. Sorption is a fundamental process in soil, influencing its ability to retain various substances, including organic compounds international-agrophysics.org. Soil organic matter is known to mitigate volatilization and leaching losses of biogenic volatile organic compounds (BVOCs), such as monoterpenes, by increasing the tortuosity of the pore network and facilitating sorption onto organic matter researchgate.net. This compound's XLogP3 value of 2.6 indicates its octanol-water partition coefficient, which influences its partitioning behavior between organic matter and water in soil nih.gov. This suggests that this compound would possess some affinity for soil organic matter, potentially impacting its mobility and its availability for microbial degradation within the soil matrix.

Volatilization Phenomena and Atmospheric Transport Modeling

Volatilization represents a significant dissipation pathway for monoterpenes in the environment researchgate.net. This compound's vapor pressure of 0.010000 mmHg at 20.00 °C indicates its potential to volatilize from environmental matrices fragranceu.com. Compounds with high Henry's law constants, which are derived from their vapor pressure and aqueous solubility, are particularly prone to volatilization researchgate.net. This process can lead to the transfer of this compound into the atmosphere. Atmospheric transport models are essential tools for predicting the movement and ultimate fate of volatile organic compounds over varying distances ucar.educopernicus.orgcopernicus.org. These models incorporate factors such as atmospheric circulation, temperature, and the chemical's physical properties to simulate its dispersion and potential accumulation in different atmospheric regions ucar.educopernicus.org.

Microbial Degradation and Biotransformation Processes

Microbial degradation, also known as biotransformation, is a crucial natural process through which microorganisms break down organic compounds, thereby reducing their environmental persistence medcraveonline.commedcraveonline.com.

Aerobic Biotransformation of this compound by Microbial Consortia

Under aerobic conditions, the biotransformation of this compound by microbial consortia has been investigated. Studies have demonstrated that this compound degrades very slowly when exposed to mixed microbial cultures, such as those derived from forest-soil extract nih.gov. This observation suggests that, while some biotransformation may occur, it is not a rapid or extensive process for this compound under typical aerobic microbial conditions nih.gov. The slow degradation rate implies that this compound may be more recalcitrant to common aerobic microbial breakdown pathways compared to other monoterpenes nih.gov. Microbial biotransformation generally involves enzymes produced by various microorganisms, including bacteria, fungi, and yeasts, which modify chemical structures, often increasing their polarity to facilitate further degradation or excretion medcraveonline.commedcraveonline.com.

Computational and Theoretical Investigations of Arbanol S Molecular Characteristics and Reactivity

Quantitative Structure-Function/Behavior Relationship (QSFR/QSBR) Modeling for Arbanol

Predictive Models for Environmental Persistence and Transformation

Computational models are extensively utilized to predict the environmental persistence and transformation pathways of chemical compounds. For this compound, its inclusion in studies alongside other monoterpenes highlights the application of such models in assessing its environmental fate researchgate.netuva.nlacs.org. These predictive tools rely on various physicochemical properties to estimate how a compound will behave in different environmental compartments (e.g., water, soil, air) and its susceptibility to degradation processes.

Research has involved measuring key properties such as aqueous solubilities and vapor pressures for monoterpenes, including this compound, to inform these predictive models researchgate.netacs.org. While specific degradation rates for this compound are not detailed in general search results, the broader context of monoterpene studies indicates that biodegradation probability models are employed to estimate their environmental breakdown uva.nl. Such models are critical for understanding whether a compound is likely to persist or transform rapidly in the environment, guiding efforts towards designing more sustainable chemicals uva.nl.

Correlating Molecular Structure with Environmental Partitioning

The molecular structure of a compound significantly dictates its environmental partitioning behavior, influencing its distribution between various environmental phases. Computational chemistry provides valuable insights into these correlations by calculating properties that predict partitioning. For this compound, computed descriptors offer initial indications of its environmental distribution tendencies.

The octanol-water partition coefficient (LogP) is a key parameter that indicates a compound's hydrophilicity or lipophilicity, thereby predicting its tendency to accumulate in fatty tissues or dissolve in water. For this compound, the XLogP3 value, a computed octanol-water partition coefficient, is 2.6 nih.gov. Other computed properties, such as Topological Polar Surface Area (TPSA), rotatable bond count, and hydrogen bond acceptor count, also contribute to understanding its molecular interactions and potential environmental mobility nih.govguidechem.com.

The following table summarizes some of this compound's computed molecular characteristics relevant to environmental partitioning:

Property NameValueUnitSource
Molecular FormulaC₁₂H₂₂O₂- nih.govguidechem.com
Molecular Weight198.30 g/mol nih.gov
XLogP3 (computed)2.6- nih.gov
Topological Polar Surface Area29.5Ų nih.govguidechem.com
Rotatable Bond Count3- guidechem.com
Hydrogen Bond Acceptor Count2- guidechem.com
Heavy Atom Count14- guidechem.com
Density1.01g/cm³ alfa-chemistry.com

Studies involving this compound have measured its aqueous solubilities, vapor pressures, and octanol-water partition coefficients, providing empirical data to further correlate its molecular structure with its environmental partitioning behavior researchgate.netacs.org. These experimental values, combined with computational predictions, offer a comprehensive understanding of how this compound might distribute within ecosystems.

Reaction Mechanism Exploration using Computational Chemistry

Computational chemistry has emerged as an indispensable tool for exploring the intricate mechanisms of chemical reactions, offering a molecular-level perspective that complements experimental observations smu.edumdpi.com. Techniques such as Density Functional Theory (DFT) are widely employed to elucidate reaction pathways, identify intermediates, and characterize transition states mdpi.comchemrxiv.org. The development of automated methods for reaction mechanism discovery further enhances the thoroughness of these investigations, allowing for the prediction of complex reaction networks computchem.gal.

Transition State Analysis for Chemical Degradation Pathways

Transition state analysis is a cornerstone of computational reaction mechanism exploration. It involves identifying and characterizing the highest energy point along a reaction pathway, known as the transition state (TS). Understanding the transition state provides critical information about the activation energy barrier and the molecular rearrangements occurring during a chemical reaction smu.edu.

Theoretical Insight into Enzyme-Catalyzed Biotransformations

Enzyme-catalyzed biotransformations are fundamental processes in the natural degradation and metabolism of chemical compounds. Computational chemistry provides powerful theoretical insights into these complex reactions, offering a detailed understanding of enzyme mechanisms and catalysis uva.nl.

This compound, being a monoterpene, falls within a class of natural products that are frequently subject to enzymatic modifications and biodegradation uva.nlresearchgate.netresearchgate.net. Computational studies of enzyme-catalyzed reactions, often employing hybrid quantum mechanical/molecular mechanical (QM/MM) calculations, can model the interactions between the enzyme, substrate (this compound in this context), and cofactors uva.nl. These calculations can predict reaction mechanisms, identify key residues involved in catalysis, and elucidate the nature of enzyme catalysis, including aspects like transition state stabilization and reaction specificity uva.nl.

By theoretically investigating enzyme-catalyzed biotransformations, researchers can gain a deeper understanding of how microorganisms might degrade this compound in biological systems. This knowledge is invaluable for predicting its environmental fate and for potential bioremediation strategies.

Advanced Analytical Methodologies for the Characterization and Quantification of Arbanol in Research Studies

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are indispensable for the separation, identification, and quantification of Arbanol from complex mixtures, including reaction products, biological samples, or formulations. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve high-resolution separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely applied for the analysis of volatile and semi-volatile organic compounds. For this compound, with a boiling point of 251.3 °C at 760 mmHg, GC-MS is suitable for purity assessment, identification, and quantification in samples where thermal stability is not a significant concern lookchem.com. The GC component separates this compound from other components based on their volatility and interaction with the stationary phase, while the MS detector provides structural information through fragmentation patterns.

Typical GC-MS applications for this compound involve:

Purity Analysis: Detecting and quantifying volatile impurities or degradation products.

Identification: Matching the obtained mass spectrum with library spectra or predicting the structure based on fragmentation patterns.

Quantification: Using internal standards for precise measurement of this compound concentration.

A representative GC-MS analysis of this compound might employ a non-polar capillary column (e.g., DB-5ms) with helium as the carrier gas. Electron Ionization (EI) is commonly used for fragmentation. The molecular ion for this compound (C₁₂H₂₂O₂) would be observed at m/z 198. Characteristic fragmentation ions, such as those corresponding to the loss of small neutral molecules or cleavage of the ether linkage, provide crucial structural insights.

Table 1: Hypothetical GC-MS Parameters and Fragmentation Data for this compound

Parameter/CharacteristicValue
GC Conditions
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium (1.0 mL/min)
Oven Program50 °C (2 min) to 280 °C at 10 °C/min, hold 5 min
Injector Temp.250 °C
MS Conditions
Ionization ModeEI (70 eV)
Source Temp.230 °C
Scan Rangem/z 40-300
Observed Ions (m/z)
Molecular Ion [M]⁺˙198
Base Peak95
Characteristic Fragments165, 137, 107, 81

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

High-Performance Liquid Chromatography (HPLC) is a versatile technique particularly suited for the analysis of non-volatile or thermally labile compounds, and for the separation of this compound from its potential metabolites. Given that this compound is an organic compound with an oxygen-containing functional group, reversed-phase HPLC (RP-HPLC) is typically the method of choice.

HPLC offers several advantages for this compound research:

Separation of Polar Metabolites: Metabolites, often more polar than the parent compound, can be effectively separated using appropriate mobile phase gradients. For instance, a hypothetical hydroxylated metabolite, "Hydroxythis compound," would exhibit different retention characteristics compared to this compound.

High Sensitivity Detection: Common detectors such as UV-Vis (if this compound or its metabolites possess a chromophore), Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be coupled with HPLC for sensitive detection and quantification. While this compound's structure (C₁₂H₂₂O₂) does not inherently suggest strong UV absorption, its detection might be possible at lower wavelengths or by coupling with an MS detector.

Quantification in Complex Matrices: HPLC is widely used for quantifying this compound in various research matrices, including synthetic intermediates, purified samples, or even simulated biological fluids.

A typical RP-HPLC method for this compound might involve a C18 stationary phase and a mobile phase consisting of an acetonitrile/water gradient with a small percentage of formic acid to improve peak shape and ionization for MS detection.

Table 2: Hypothetical RP-HPLC Parameters and Retention Data for this compound and Hydroxythis compound

Parameter/CompoundValue
HPLC Conditions
ColumnC18 (4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 20 min
Flow Rate1.0 mL/min
DetectorUV (210 nm) or ESI-MS
Column Temp.30 °C
Retention Times
This compound12.5 min
Hydroxythis compound9.8 min

Chiral Chromatography for Stereoisomer Resolution

This compound's bicyclic structure, specifically 2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethanol, implies the presence of multiple chiral centers nih.gov. The biological activity of chiral compounds often resides predominantly in one specific stereoisomer. Therefore, the resolution and analysis of this compound's stereoisomers are critical for understanding its pharmacological profile and ensuring the consistency of research materials. Chiral chromatography, particularly chiral HPLC or GC, is employed for this purpose.

Chiral stationary phases (CSPs) are designed to interact differentially with enantiomers, leading to their separation. Common CSPs include those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) or macrocyclic antibiotics.

Research findings often demonstrate that different stereoisomers of this compound exhibit distinct retention times on a chiral column. For example, a study might report the successful separation of two enantiomers of this compound, with one eluting earlier than the other. This resolution is crucial for isolating and studying the individual stereoisomers to determine their specific biological activities and metabolic pathways.

Table 3: Hypothetical Chiral HPLC Parameters and Enantiomer Resolution for this compound

Parameter/CharacteristicValue
Chiral HPLC Conditions
ColumnChiralpak AD-H (4.6 mm x 250 mm, 5 µm)
Mobile PhaseHexane/Ethanol (B145695) (90:10, v/v)
Flow Rate0.8 mL/min
DetectorUV (210 nm)
Column Temp.25 °C
Enantiomer Data
Enantiomer 1 (this compound-A)Retention Time: 15.2 min
Enantiomer 2 (this compound-B)Retention Time: 16.5 min
Resolution (Rs)1.8

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques provide complementary information to chromatography, offering direct insights into the molecular structure, functional groups, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete chemical structure of organic compounds. For this compound (C₁₂H₂₂O₂), both ¹H NMR and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of protons and carbons, respectively.

Key applications of NMR for this compound include:

Confirmation of Molecular Skeleton: The number and types of carbon and hydrogen atoms, along with their connectivity, can be unequivocally determined.

Identification of Functional Groups: Characteristic chemical shifts and coupling patterns reveal the presence of specific functional groups, such as the ether linkage and hydroxyl group in this compound.

Stereochemical Assignment: Advanced NMR techniques (e.g., NOESY, COSY, HSQC, HMBC) can provide crucial information for assigning the relative and absolute stereochemistry of this compound's chiral centers.

A typical ¹H NMR spectrum of this compound would show distinct signals for the methyl groups, the protons on the bicyclic ring system, and the protons associated with the hydroxyl and ether linkages. The ¹³C NMR spectrum would display 12 unique carbon signals, corresponding to each carbon atom in the molecule.

Table 4: Hypothetical ¹H NMR Chemical Shifts for Key Protons in this compound (in CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-O- (α to O)3.85, 3.60m2H
-OH2.15br s1H
Bicyclic Ring Protons1.20 - 2.00m9H
Bridgehead Protons2.05, 2.25m2H
Methyl Groups (1,7,7-trimethyl)0.85, 0.90, 0.95s9H

Mechanistic Elucidation of Arbanol S Chemical and Environmental Reactions

Kinetic Studies of Arbanol Degradation under Controlled Conditions

No data is available on the kinetic studies of this compound's degradation. Research on the degradation kinetics of other compounds, such as propranolol, demonstrates that such studies typically involve investigating factors like temperature, pH, and the presence of catalysts to determine the rate of degradation, often following pseudo-first-order kinetics. nih.gov However, no such studies have been published for this compound.

Investigation of Oxidative and Hydrolytic Pathways

There is no available research on the oxidative and hydrolytic degradation pathways of this compound. Investigations into these pathways for other chemical substances often involve identifying the resultant degradation products and the influence of factors like metal ions and oxygen. nih.gov This information is currently absent for this compound.

Enzymatic Studies of this compound Biotransformation

No literature exists detailing the enzymatic biotransformation of this compound. This field of study, known as biotransformation or bioconversion, uses biological catalysts like enzymes or whole microorganisms to modify chemical compounds. nih.gov While this is a common tool for drug development and creating new derivatives of natural products, its application to this compound has not been documented. nih.gov

Q & A

Q. How can researchers identify and characterize the structural properties of Arbanol using spectroscopic methods?

Methodological Answer:

  • Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to determine bond connectivity and stereochemistry.
  • Use infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl or aromatic rings).
  • Validate results against crystallographic data (X-ray diffraction) for absolute configuration confirmation.
  • Cross-reference spectral libraries (e.g., SDBS, PubChem) and primary literature to resolve ambiguities .
  • Example workflow:
TechniqueParameter AnalyzedKey Outcome
¹H NMRProton environmentsMolecular symmetry
¹³C NMRCarbon hybridizationFunctional group mapping
X-rayCrystal structure3D conformation

Q. What experimental protocols are recommended for establishing this compound’s purity in synthetic workflows?

Methodological Answer:

  • Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities (<1% threshold).
  • Validate purity using differential scanning calorimetry (DSC) to assess melting-point consistency.
  • Combine with mass spectrometry (MS) to detect trace byproducts.
  • Document deviations using statistical process control (SPC) charts to identify batch variability .

Q. How can researchers optimize this compound’s synthesis to improve yield while minimizing side reactions?

Methodological Answer:

  • Conduct design of experiments (DOE) to test variables: temperature, catalyst loading, solvent polarity.
  • Use response surface methodology (RSM) to model interactions between parameters.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR .
  • Example optimization table:
VariableRange TestedOptimal ValueYield Impact
Temperature60–120°C90°C+22%
Catalyst0.5–2.0 mol%1.2 mol%-15% byproducts

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Methodological Answer:

  • Perform meta-analysis of existing datasets to identify confounding variables (e.g., cell culture conditions, passage number).
  • Replicate studies under standardized protocols (e.g., ATCC guidelines) with controls for hypoxia, serum concentration, and assay sensitivity.
  • Apply Bayesian statistical models to quantify uncertainty and distinguish true biological effects from experimental noise .
  • Example approach:
  • Null hypothesis: Bioactivity variance is due to methodological artifacts.
  • Alternative hypothesis: Cell-specific receptor expression drives differential responses.

Q. What experimental designs are robust for probing this compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Use isotopic labeling (e.g., ¹⁴C-Arbanol) to track binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Conduct mutagenesis studies on target enzymes to identify critical residues for inhibition.
  • Validate findings with molecular dynamics (MD) simulations to model ligand-protein interactions at atomic resolution .
  • Example workflow:
StepMethodOutcome
1. Binding affinityITCΔG = -8.2 kcal/mol
2. MutagenesisSite-directedLoss of activity at Arg156
3. SimulationMDHydrophobic pocket stabilization

Q. How can computational models be leveraged to predict this compound’s pharmacokinetic properties while addressing data limitations?

Methodological Answer:

  • Train quantitative structure-activity relationship (QSAR) models using curated datasets (e.g., ChEMBL, DrugBank).
  • Address data gaps via generative adversarial networks (GANs) to extrapolate ADME profiles.
  • Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
  • Example validation metrics:
ParameterPredictedExperimentalError
LogP3.12.96.9%
t₁/₂4.2 h3.8 h9.5%

Methodological Considerations

  • Data Integrity : Implement electronic lab notebooks (ELNs) with version control to ensure reproducibility .
  • Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human-derived samples .
  • Literature Gaps : Prioritize questions addressing understudied aspects (e.g., this compound’s enantiomer-specific effects) using systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.